molecular formula C19H24ClNO6 B231681 Acutumine CAS No. 17088-50-5

Acutumine

Cat. No.: B231681
CAS No.: 17088-50-5
M. Wt: 397.8 g/mol
InChI Key: FSXRARBVZZKCGJ-HZEYTSSRSA-N
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Description

Acutumine is a tetracyclic chloroalkaloid isolated from the roots of the Chinese moonseed plant, Sinomenium acutum. This compound is known for its unique structure, which includes a chlorine atom attached to a congested carbon skeleton. This compound exhibits selective cytotoxicity to cultured human T-cells and has shown memory-enhancing properties in the Wistar rat model .

Mechanism of Action

While the exact mechanism of action of Acutumine is not fully understood, it is known to exhibit selective cytotoxicity to cultured human T cells and memory-enhancing properties in the Wistar rat model .

Future Directions

The biosynthesis of Acutumine in Menispermaceae plants is a subject of ongoing research . Understanding how these plants perform chemically challenging halogenation chemistry could open avenues for expanding plant chemodiversity through halogenation and azidation biochemistry . This could potentially lead to the development of novel halogenated compounds for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Acutumine has been achieved through various synthetic routes. One notable method is the Herzon synthesis, which involves the intramolecular Sakurai cyclization of an allylic silane to form the tetracyclic structure. The synthesis begins with the preparation of an alkyne intermediate, followed by a series of steps including conjugate silylation, triflate formation, and stannylation. The final steps involve selective reduction and hydrogenation to yield this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the current knowledge is derived from laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Acutumine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxaziridines

    Reducing Agents: Rhodium catalysts

    Substitution Reagents: Chlorinating agents

Major Products: The major products formed from these reactions include various intermediates that lead to the final tetracyclic structure of this compound.

Comparison with Similar Compounds

Acutumine is unique due to its tetracyclic structure and the presence of a chlorine atom. Similar compounds include:

This compound stands out due to its selective cytotoxicity to T-cells and memory-enhancing properties, which are not as prominent in the other compounds.

Properties

IUPAC Name

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRARBVZZKCGJ-FMAJMWNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17088-50-5
Record name (-)-Acutumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17088-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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